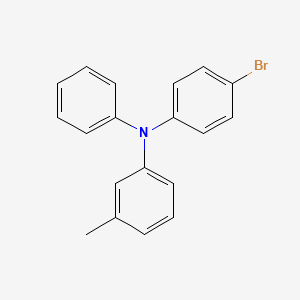
N-(4-Bromophenyl)-3-methyl-N-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromophenyl)-3-methyl-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyl-substituted aniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-3-methyl-N-phenylaniline typically involves the following steps:
Bromination: The starting material, aniline, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the para position of the phenyl ring.
Methylation: The brominated aniline is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the nitrogen atom.
Coupling Reaction: The final step involves coupling the brominated and methylated aniline with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
N-(4-Bromophenyl)-3-methyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
N-(4-Bromophenyl)-3-methyl-N-phenylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of N-(4-Bromophenyl)-3-methyl-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the aromatic rings facilitate binding to these targets through hydrophobic interactions and halogen bonding. This binding can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(4-Bromophenyl)-N-phenylaniline: Lacks the methyl group, resulting in different electronic properties.
N-(4-Chlorophenyl)-3-methyl-N-phenylaniline: Contains a chlorine atom instead of bromine, affecting its reactivity and binding affinity.
N-(4-Bromophenyl)-N-methyl-N-phenylaniline: Has an additional methyl group, altering its steric and electronic characteristics.
Uniqueness
N-(4-Bromophenyl)-3-methyl-N-phenylaniline is unique due to the presence of both a bromine atom and a methyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in medicinal chemistry and materials science.
属性
CAS 编号 |
207345-05-9 |
|---|---|
分子式 |
C19H16BrN |
分子量 |
338.2 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-3-methyl-N-phenylaniline |
InChI |
InChI=1S/C19H16BrN/c1-15-6-5-9-19(14-15)21(17-7-3-2-4-8-17)18-12-10-16(20)11-13-18/h2-14H,1H3 |
InChI 键 |
JQTJMVUCCJECSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)
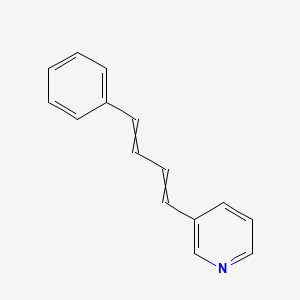
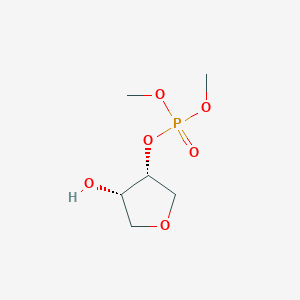
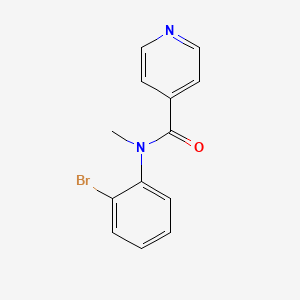
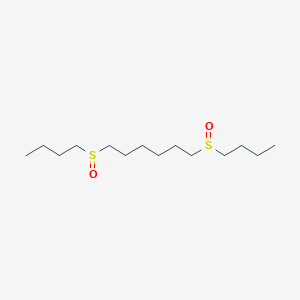
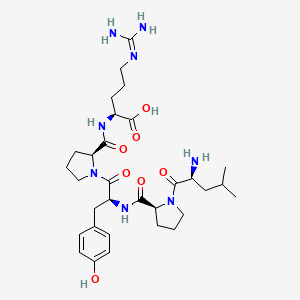
![3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14234626.png)
![5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl-](/img/structure/B14234628.png)
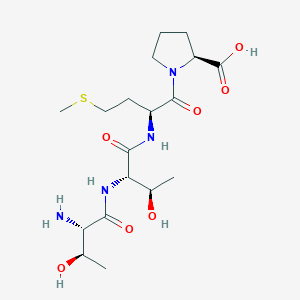
![Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]-](/img/structure/B14234641.png)
![[3-(Prop-2-ene-1-sulfonyl)butyl]benzene](/img/structure/B14234652.png)
![5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole](/img/structure/B14234659.png)

![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14234663.png)
